
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
1. Synthesis and Structural Characterization
The synthesis of the compound typically involves multi-step chemical reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process generally includes the formation of the azetidine ring and subsequent substitution with various functional groups. For example, the synthesis can begin with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with appropriate benzothiazole derivatives to yield the target compound through condensation reactions under controlled conditions .
2.1 Enzyme Inhibition
Research has demonstrated that compounds related to this compound exhibit notable enzyme inhibitory activities. In particular:
- Acetylcholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase, an enzyme critical in neurodegenerative diseases such as Alzheimer's .
Compound | IC50 Value (µM) | Target Enzyme |
---|---|---|
N-(2,3-dihydrobenzo[1,4]-dioxin) | 0.57 | Acetylcholinesterase |
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant antibacterial activity against various strains:
- Antibacterial Assays : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations lower than traditional antibiotics .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 20 µg/ml |
Escherichia coli | 25 µg/ml |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .
Case Study 2: Diabetes Management
Another study focused on the potential of this compound in managing Type 2 diabetes through its inhibitory effects on α-glucosidase. The findings revealed that it could reduce postprandial blood glucose levels effectively .
4. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its multifaceted biological activities. Its potential as an enzyme inhibitor and antimicrobial agent highlights its therapeutic value in treating neurodegenerative diseases and infections.
Applications De Recherche Scientifique
Antidiabetic Potential
Recent studies have shown that derivatives of this compound exhibit significant antidiabetic properties. For instance, a related compound was synthesized and evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives had potent inhibitory effects, suggesting potential therapeutic applications in managing diabetes .
Antidepressant Activity
In another study, related azetidine derivatives were tested for antidepressant activity using the forced swimming test (FST). The results indicated that some compounds demonstrated significant reduction in immobility duration, comparable to established antidepressant medications . This highlights the potential of these compounds in treating mood disorders.
Antimicrobial Properties
The antimicrobial activities of similar compounds have also been explored. Various derivatives were tested against different bacterial strains, showing promising results that suggest their use as antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Therapeutic Applications
The diverse biological activities associated with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide suggest several therapeutic applications:
Therapeutic Area | Potential Applications |
---|---|
Diabetes | Inhibition of α-glucosidase |
Mental Health | Antidepressant effects |
Infectious Diseases | Antimicrobial activity against bacterial strains |
Cancer | Potential as an anticancer agent through targeted therapy |
Case Studies
- Antidiabetic Study : A study conducted on synthesized derivatives showed that specific modifications to the benzodioxin structure enhanced α-glucosidase inhibition significantly compared to standard drugs .
- Antidepressant Evaluation : Research utilizing the FST model revealed that certain azetidine derivatives exhibited similar efficacy to fluoxetine, suggesting a new avenue for antidepressant drug development .
- Antimicrobial Testing : Several compounds derived from this class were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations, which could lead to new antibiotic therapies .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-13-2-1-3-16-17(13)22-19(27-16)23-9-11(10-23)18(24)21-12-4-5-14-15(8-12)26-7-6-25-14/h1-5,8,11H,6-7,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAFZILNYBGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.